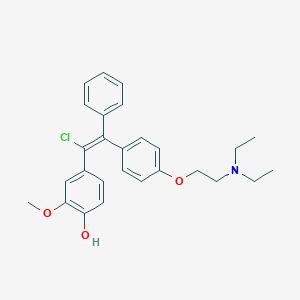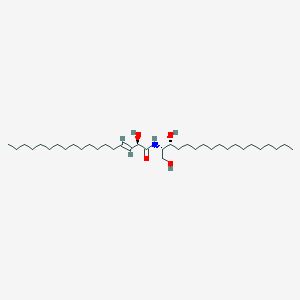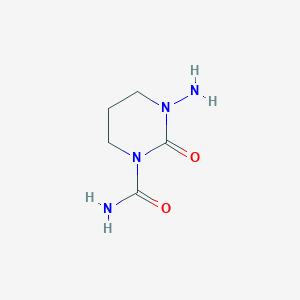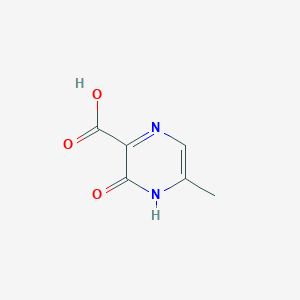![molecular formula C14H10ClN3O B056147 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 120107-40-6](/img/structure/B56147.png)
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as CPOX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CPOX is a type of oxadiazole compound that contains a chlorophenyl group and an aniline group.
Wirkmechanismus
The mechanism of action of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is not well understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In fungi and bacteria, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and protein synthesis.
Biochemische Und Physiologische Effekte
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to have various biochemical and physiological effects. In cancer cells, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to induce cell cycle arrest and apoptosis. In fungi and bacteria, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit cell growth and reproduction. In addition, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to exhibit antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can be difficult to synthesize and purify, which can affect the yield and purity of the final product. In addition, the mechanism of action of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is not well understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline. In medicine, further studies could focus on optimizing the synthesis and formulation of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline for use as an anticancer agent. In agriculture, further studies could focus on developing 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline-based herbicides and insecticides that are more effective and environmentally friendly. In materials science, further studies could focus on developing 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline-based materials with improved electronic and optical properties.
Synthesemethoden
The synthesis of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can be achieved through various methods, including the reaction of 4-chlorobenzenediazonium salt with 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole, or the reaction of 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole with 4-chlorobenzoyl chloride. The reaction conditions and reagents used in the synthesis process can affect the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied for its potential applications in various fields. In medicine, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied as a potential herbicide and insecticide. In materials science, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied for its potential applications in organic electronics and optoelectronics.
Eigenschaften
CAS-Nummer |
120107-40-6 |
|---|---|
Produktname |
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
Molekularformel |
C14H10ClN3O |
Molekulargewicht |
271.7 g/mol |
IUPAC-Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H,16H2 |
InChI-Schlüssel |
CZNYJWQJSGRKRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
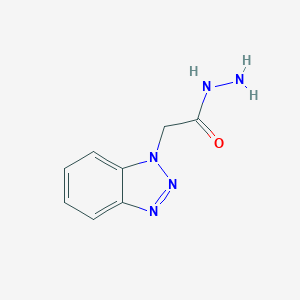
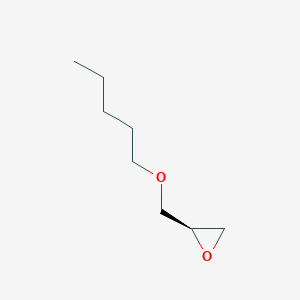
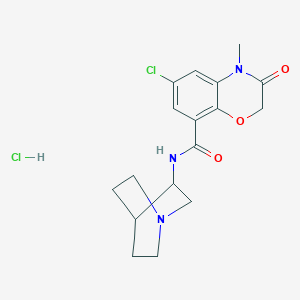
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
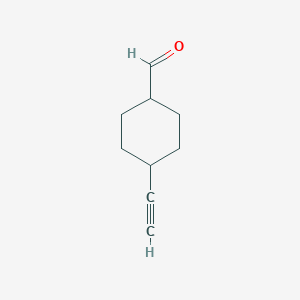
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
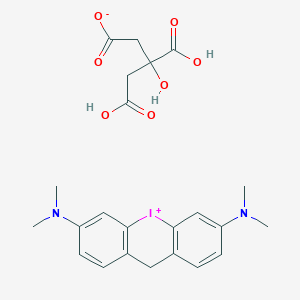
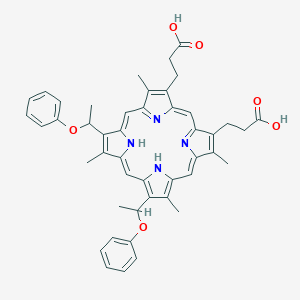
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
